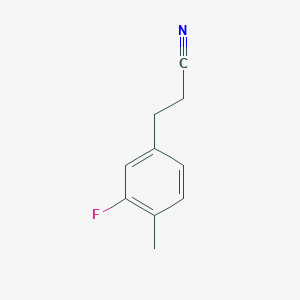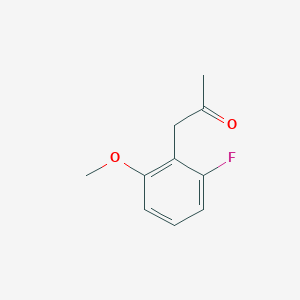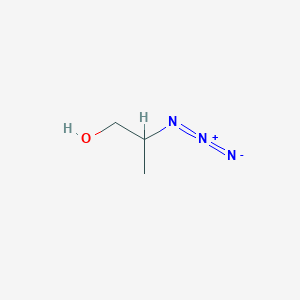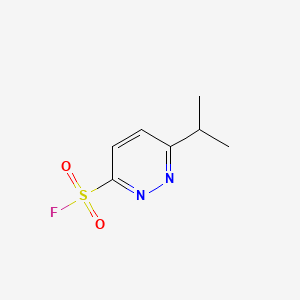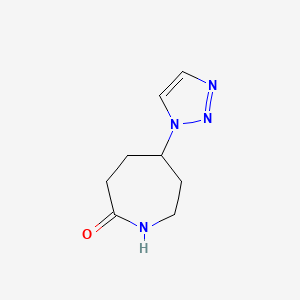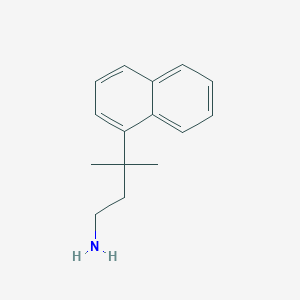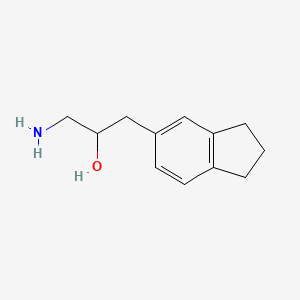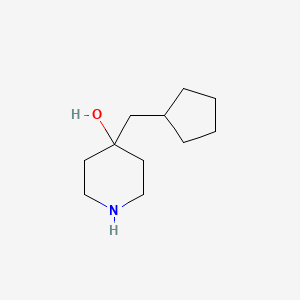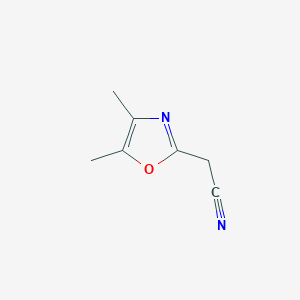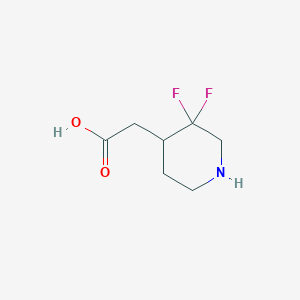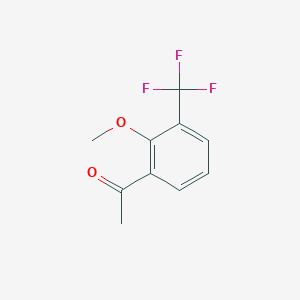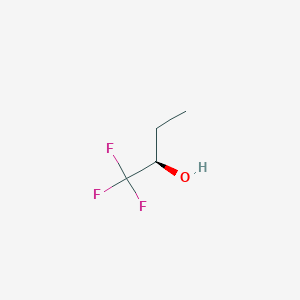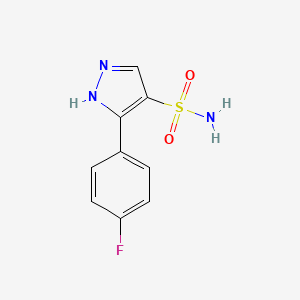
3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated ketones or aldehydes. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the fluorophenyl group with a halogenated pyrazole intermediate in the presence of a palladium catalyst and a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the fluorophenyl-pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted sulfonamides
科学的研究の応用
3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The fluorophenyl group enhances the binding affinity and specificity of the compound, while the sulfonamide group contributes to its solubility and stability.
類似化合物との比較
Similar Compounds
- 4-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyridine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-Chloro-4-fluorophenyl derivatives
Uniqueness
3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide is unique due to its specific combination of a fluorophenyl group, a pyrazole ring, and a sulfonamide group. This unique structure imparts distinct physicochemical properties, such as enhanced binding affinity, solubility, and stability, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H8FN3O2S |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide |
InChI |
InChI=1S/C9H8FN3O2S/c10-7-3-1-6(2-4-7)9-8(5-12-13-9)16(11,14)15/h1-5H,(H,12,13)(H2,11,14,15) |
InChIキー |
IDFDTOUVUAEFKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
